Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
CAS No.: 55725-85-4
Cat. No.: VC20757762
Molecular Formula: C27H30O5
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55725-85-4 |
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Molecular Formula | C27H30O5 |
Molecular Weight | 434.5 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
Standard InChI | InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |
Standard InChI Key | DJVKHGGGJZLGII-FPCALVHFSA-N |
Isomeric SMILES | CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES | COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES | COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
What is Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside?
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a chemically modified sugar molecule primarily used in the synthesis and study of ribose derivatives within organic chemistry . It is a derivative of ribofuranose, featuring a methyl group attached to the oxygen atom at the anomeric position and three hydroxyl groups protected by benzyl groups. The molecular formula for Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is C27H30O5, and its molecular weight is approximately 434.52 g/mol .
Synonyms
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is known by several synonyms, including :
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55725-85-4
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Methyl 2,3,5-Tri-O-benzyl-b-D-ribofuranoside
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(2R,3R,4R,5R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran
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DTXSID10557499
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(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Synthesis
The synthesis of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside typically involves a multi-step process:
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Selective protection of hydroxyl groups.
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Modification of functional groups.
This process allows for the protection and modification of functional groups, which is critical for maintaining biological activity.
Applications
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is used in glycoscience research as a building block in the synthesis of oligosaccharides and glycoproteins, which facilitates studies on carbohydrate-related biological processes. It is also used as a glycosylation reagent in the synthesis of oligosaccharides . The compound is a valuable intermediate for synthesizing modified nucleosides and nucleotides . Its applications extend to the exploration of glycosylation reactions, where it acts as a protected glycosyl donor, facilitating the formation of glycosidic bonds under controlled conditions .
Furthermore, it is applied in the synthesis of nucleoside analogs with antiviral, antibacterial, and antitumorous activities. For example, it can be used in the synthesis of 2'-C-beta-alkoxymethyluridines and conformationally restrained nucleosides, which can have enhanced biological activity due to their rigid structures. It serves as an intermediate for C-nucleoside derivatives with potential antiviral and anticancer properties.
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